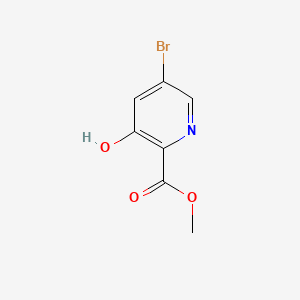

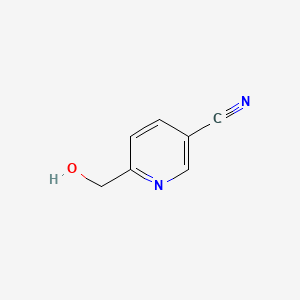

Methyl 5-bromo-3-hydroxypicolinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 5-bromo-3-hydroxypicolinate” is a chemical compound with the molecular formula C7H6BrNO3 . It has a molecular weight of 232.03 . This compound is used for research purposes .

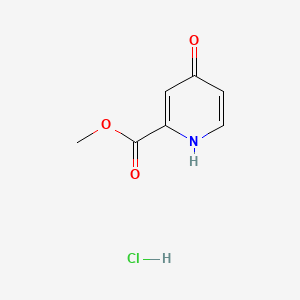

Molecular Structure Analysis

“Methyl 5-bromo-3-hydroxypicolinate” has a molecular structure represented by the formula C7H6BrNO3 . The average mass of this compound is 232.031 Da, and the monoisotopic mass is 230.953094 Da .Physical And Chemical Properties Analysis

“Methyl 5-bromo-3-hydroxypicolinate” has a predicted boiling point of 390.6±37.0 °C and a predicted density of 1.716±0.06 g/cm3 . The compound should be stored under an inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications

Anti-inflammatory and Antimicrobial Applications

The compound has been utilized in the synthesis of potent anti-inflammatory alkaloids, such as the asymmetric synthesis of CJ-14877 and its enantiomer, highlighting its role in producing compounds with interleukin-1beta inhibitory activities (Aoyagi et al., 2009). Additionally, it serves as a precursor in the creation of novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols, exhibiting significant antimicrobial and anti-inflammatory activity (Al-Abdullah et al., 2014).

Antioxidant Activity

Research on the marine red alga Rhodomela confervoides has led to the isolation of bromophenols with strong antioxidant activities, suggesting the utility of related compounds, including methyl 5-bromo-3-hydroxypicolinate derivatives, in the prevention of oxidative deterioration in food and other applications (Li et al., 2011).

Corrosion Inhibition

The synthesis and characterization of novel 8-Hydroxyquinoline derivatives, including those derived from methyl 5-bromo-3-hydroxypicolinate, have been explored for their effective acid corrosion inhibition properties for mild steel. This research underscores the compound's relevance in developing new families of heterocyclic compounds with industrial applications (Rbaa et al., 2020).

Chemical Synthesis and Characterization

Methyl 5-bromo-3-hydroxypicolinate serves as a key intermediate in various synthetic pathways, including the synthesis of complex molecules with potential pharmacological activities. Its role in the synthesis of diverse organic compounds emphasizes its importance in medicinal chemistry and drug discovery efforts (Siddappa & Mayana, 2014).

Safety and Hazards

“Methyl 5-bromo-3-hydroxypicolinate” is labeled with the GHS07 symbol, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The compound can also cause eye irritation . Therefore, it’s recommended to avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

Mechanism of Action

Mode of Action

Given its structural features, it may interact with its targets via hydrogen bonding or halogen bonding due to the presence of a hydroxyl group and a bromine atom .

Biochemical Pathways

The biochemical pathways affected by Methyl 5-bromo-3-hydroxypicolinate are currently unknown

Pharmacokinetics

- GI absorption : High

- BBB permeant : Yes

- P-gp substrate : No

- CYP450 inhibitors : No

- Log Kp (skin permeation) : -6.35 cm/s

- Lipophilicity (Log Po/w) : 1.68 (iLOGP)

Result of Action

The molecular and cellular effects of Methyl 5-bromo-3-hydroxypicolinate’s action are currently unknown

properties

IUPAC Name |

methyl 5-bromo-3-hydroxypyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c1-12-7(11)6-5(10)2-4(8)3-9-6/h2-3,10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWBLMMBNZPYLTJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=N1)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20720970 |

Source

|

| Record name | Methyl 5-bromo-3-hydroxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20720970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-bromo-3-hydroxypicolinate | |

CAS RN |

1242320-57-5 |

Source

|

| Record name | Methyl 5-bromo-3-hydroxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20720970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-9-[(2,3,5-tri-o-benzoyl-2-c-methyl-beta-d-ribofuranosyl)]-9h-purine](/img/structure/B580609.png)

![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1R,2R)-2-(diMethylaMino)-1,2-diphenylethyl]aMino]-3-C](/img/structure/B580620.png)

![4,6-Dichloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B580624.png)